4-[(2-Thienylmethylene)amino]benzamide
Description
4-[(2-Thienylmethylene)amino]benzamide is a Schiff base derivative synthesized via the condensation of 4-aminobenzamide with 2-thiophenecarboxaldehyde. Its synthesis and structural characterization, including IR, NMR, and mass spectral data, are detailed in supplementary materials from a 2021 study . Preliminary biological evaluations suggest moderate antimicrobial activity, though the lack of funding for this research limits the scope of these findings .
Properties
Molecular Formula |
C12H10N2OS |
|---|---|
Molecular Weight |
230.29g/mol |
IUPAC Name |
4-(thiophen-2-ylmethylideneamino)benzamide |
InChI |
InChI=1S/C12H10N2OS/c13-12(15)9-3-5-10(6-4-9)14-8-11-2-1-7-16-11/h1-8H,(H2,13,15) |
InChI Key |
DCLBERGGEJUSRJ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C=NC2=CC=C(C=C2)C(=O)N |
Canonical SMILES |
C1=CSC(=C1)C=NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The compound’s unique thiophene-imine moiety distinguishes it from related benzamide derivatives. Key structural analogs include:
Key Observations :
Key Findings :
- The target compound’s activity is weaker than 4-(dimethylamino)benzamide, likely due to reduced solubility from the bulky thiophene group .
Physicochemical Properties
| Property | This compound | 4-(Dimethylamino)benzamide |
|---|---|---|
| LogP (Lipophilicity) | 2.8 | 1.5 |
| Aqueous Solubility (mg/mL) | 0.12 | 1.8 |
| Melting Point (°C) | 178–180 | 155–157 |
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